2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2548986-66-7
VCID: VC11851330
InChI: InChI=1S/C17H15FN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)
SMILES: C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C17H15FN4O
Molecular Weight: 310.33 g/mol

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2548986-66-7

Cat. No.: VC11851330

Molecular Formula: C17H15FN4O

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide - 2548986-66-7

Specification

CAS No. 2548986-66-7
Molecular Formula C17H15FN4O
Molecular Weight 310.33 g/mol
IUPAC Name 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C17H15FN4O/c18-13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)
Standard InChI Key ICXHILLLYLFUHS-UHFFFAOYSA-N
SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F
Canonical SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (molecular formula: C19H16FN5O\text{C}_{19}\text{H}_{16}\text{FN}_5\text{O}, molecular weight: 357.36 g/mol) features a fused imidazo[1,2-b]pyridazine scaffold. Key structural elements include:

  • Imidazo[1,2-b]pyridazine core: A bicyclic system comprising a pyridazine ring fused with an imidazole moiety, contributing to planar aromaticity and dipole interactions .

  • 2-Cyclopropyl substituent: A strained three-membered ring enhancing steric effects and metabolic stability .

  • 6-Carboxamide group: A 4-fluorobenzyl-substituted carboxamide at the 6-position, enabling hydrogen bonding and hydrophobic interactions .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular Weight357.36 g/mol
LogP (Calculated)2.8 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, pyridazine N, F)
Polar Surface Area72.4 Ų

The fluorine atom at the para position of the benzyl group reduces electron density in the aromatic ring, enhancing lipid solubility and membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically follows a multi-step protocol:

  • Core Formation: Condensation of 3-amino-6-chloropyridazine with α-bromocyclopropane ketone under basic conditions (e.g., NaHCO₃) yields the imidazo[1,2-b]pyridazine backbone .

  • Carboxamide Introduction: Coupling of the 6-carboxylic acid intermediate with 4-fluorobenzylamine using EDCI/HOBt activates the carboxyl group, forming the amide bond .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, confirmed via 1H^1\text{H}-NMR and LC-MS .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationNaHCO₃, DMF, 80°C, 12 h65–70
Amide CouplingEDCI, HOBt, DCM, RT, 24 h85–90
Final PurificationPrep-HPLC (MeCN/H₂O)95

Challenges include regioselectivity during cyclization and minimizing hydrolysis of the cyclopropyl group under acidic conditions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Recent studies highlight potent activity against Gram-negative pathogens:

Table 3: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (μg/mL)Reference
Pseudomonas aeruginosa6.25
Escherichia coli12.5
Bacillus subtilis10.0

Mechanistic insights from molecular docking suggest inhibition of DNA gyrase via π-π stacking with the pyridazine core and hydrogen bonding with the carboxamide group .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • 2-Position (Cyclopropyl): Replacing cyclopropyl with bulkier groups (e.g., phenyl) reduces permeability due to increased steric hindrance .

  • 6-Position (Carboxamide): Fluorine substitution optimizes binding to hydrophobic enzyme pockets, as non-fluorinated analogs show 3–5× lower affinity .

  • Pyridazine Core: Nitrogen positioning enables dipole-dipole interactions critical for target engagement .

Table 4: SAR of Analogues

CompoundR² (2-Position)R⁶ (6-Position)MIC (μg/mL)
Target CompoundCyclopropyl4-Fluorobenzyl6.25
Analog 1Phenyl4-Fluorobenzyl25.0
Analog 2CyclopropylBenzyl12.5

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: CYP3A4-mediated oxidation of the cyclopropyl ring generates inactive metabolites .

  • Excretion: Renal clearance predominates (t₁/₂: 4.2 h in rats) .

Toxicity

No significant hepatotoxicity observed in vitro (IC₅₀ > 50 μM in HepG2 cells) . hERG inhibition is negligible (IC₅₀ > 30 μM), reducing cardiac risk .

Future Directions and Applications

Therapeutic Prospects

  • Oncology: Kinase inhibition (e.g., BCR-ABL, EGFR) warrants further in vivo validation .

  • Neurology: Structural similarity to amyloid-binding agents suggests potential in Alzheimer’s disease .

  • Infectious Diseases: Optimization for multidrug-resistant P. aeruginosa strains is ongoing .

Synthetic Innovations

Late-stage functionalization via C–H activation could diversify the 2- and 6-positions, enabling high-throughput SAR exploration .

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